molecular formula C15H10N2 B13944292 7H-Indolo[2,3-c]quinoline CAS No. 205-32-3

7H-Indolo[2,3-c]quinoline

Cat. No.: B13944292
CAS No.: 205-32-3
M. Wt: 218.25 g/mol
InChI Key: VXCGARZMMCNONL-UHFFFAOYSA-N
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Description

7H-Indolo[2,3-c]quinoline is a heterocyclic compound that features a fused indole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indolo[2,3-c]quinoline can be achieved through several methods. One efficient approach involves a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. This method employs Ugi condensation of aromatic aldehydes, anilines, acids, and isocyanides in methanol at room temperature, followed by CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours . Another method involves Pd-catalyzed intramolecular arylation of 3-(2-bromophenylamino)quinolines under microwave irradiation, which significantly reduces catalyst loading and reaction time .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The Cu-catalyzed Ugi-C/Ugi-N-arylation sequence is particularly favored due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7H-Indolo[2,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole or quinoline rings, typically using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced indole or quinoline derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

7H-Indolo[2,3-c]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and advanced materials

Mechanism of Action

The mechanism of action of 7H-Indolo[2,3-c]quinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes, affecting cellular pathways and functions .

Comparison with Similar Compounds

  • Indolo[3,2-c]quinoline
  • Indolo[3,2-d]benzazepine
  • Indolo[2,3-b]quinoxaline

Comparison: 7H-Indolo[2,3-c]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to indolo[3,2-c]quinoline and indolo[3,2-d]benzazepine, this compound exhibits different reactivity and biological activity profiles .

Properties

CAS No.

205-32-3

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

7H-indolo[2,3-c]quinoline

InChI

InChI=1S/C15H10N2/c1-3-7-12-10(5-1)15-11-6-2-4-8-13(11)17-14(15)9-16-12/h1-9,17H

InChI Key

VXCGARZMMCNONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC4=CC=CC=C43

Origin of Product

United States

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